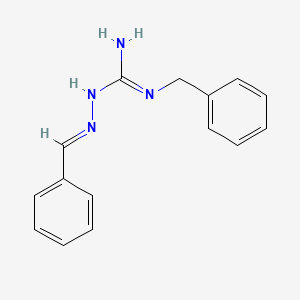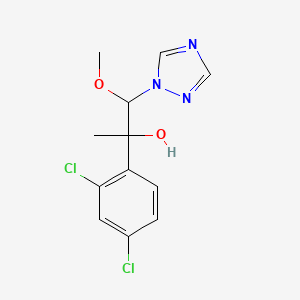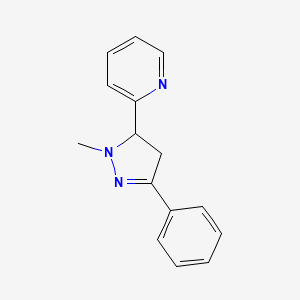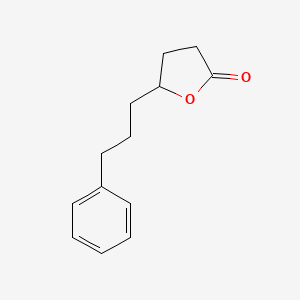![molecular formula C19H14ClNO3S B14150588 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid CAS No. 938006-56-5](/img/structure/B14150588.png)
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a naphthalen-1-ylsulfanyl group, and an acetylamino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Naphthalen-1-ylsulfanyl Acetylation: Naphthalen-1-thiol is reacted with acetyl chloride in the presence of a base such as pyridine to form naphthalen-1-ylsulfanyl acetate.
Chlorination: The resulting naphthalen-1-ylsulfanyl acetate is then chlorinated using thionyl chloride to introduce the chloro group.
Amination: The chlorinated intermediate is reacted with 2-amino-5-chlorobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The naphthalen-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Corresponding amine and carboxylic acid.
科学的研究の応用
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The chloro group and the naphthalen-1-ylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group can also play a role in binding to biological macromolecules, influencing their function.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid
- 2-Chloro-5-{[(methylsulfanyl)acetyl]amino}benzoic acid
- 2-Chloro-5-{[(ethylsulfanyl)acetyl]amino}benzoic acid
Uniqueness
2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the naphthalen-1-ylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
特性
CAS番号 |
938006-56-5 |
|---|---|
分子式 |
C19H14ClNO3S |
分子量 |
371.8 g/mol |
IUPAC名 |
2-chloro-5-[(2-naphthalen-1-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H14ClNO3S/c20-16-9-8-13(10-15(16)19(23)24)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24) |
InChIキー |
HAJNRAYHNJWZFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)


![[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl](furan-2-yl)methanone](/img/structure/B14150542.png)
![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)

![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
